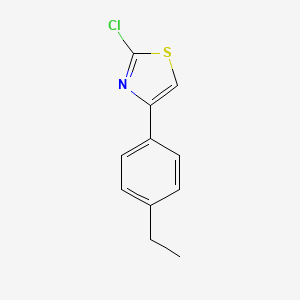
2-Chloro-4-(4-ethylphenyl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(4-ethylphenyl)thiazole is a heterocyclic compound featuring a thiazole ring substituted with a chlorine atom at the 2-position and a 4-ethylphenyl group at the 4-position. Thiazole rings are known for their aromaticity and presence in various biologically active molecules, making them significant in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-(4-ethylphenyl)thiazole typically involves the reaction of 4-ethylphenylthiourea with α-haloketones under basic conditions. The reaction proceeds through cyclization to form the thiazole ring. Common reagents include sodium hydroxide or potassium carbonate as bases, and the reaction is often carried out in solvents like ethanol or methanol .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-4-(4-ethylphenyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: 2-amino-4-(4-ethylphenyl)thiazole, 2-thio-4-(4-ethylphenyl)thiazole.
Oxidation Products: 2-chloro-4-(4-ethylphenyl)thiazole sulfoxide, 2-chloro-4-(4-ethylphenyl)thiazole sulfone.
Reduction Products: Dihydro-2-chloro-4-(4-ethylphenyl)thiazole.
Applications De Recherche Scientifique
2-Chloro-4-(4-ethylphenyl)thiazole has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in developing new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-chloro-4-(4-ethylphenyl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the activity of biological pathways. For instance, it may inhibit bacterial enzymes by binding to their active sites, thereby disrupting essential metabolic processes .
Comparaison Avec Des Composés Similaires
2-Chloro-4-phenylthiazole: Lacks the ethyl group, leading to different steric and electronic properties.
4-(4-Ethylphenyl)thiazole: Lacks the chlorine atom, affecting its reactivity and biological activity.
2-Methyl-4-(4-ethylphenyl)thiazole: Substitution at the 2-position with a methyl group instead of chlorine.
Uniqueness: 2-Chloro-4-(4-ethylphenyl)thiazole is unique due to the combined presence of the chlorine atom and the 4-ethylphenyl group, which confer distinct chemical reactivity and biological properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research fields .
Propriétés
Numéro CAS |
61323-78-2 |
|---|---|
Formule moléculaire |
C11H10ClNS |
Poids moléculaire |
223.72 g/mol |
Nom IUPAC |
2-chloro-4-(4-ethylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C11H10ClNS/c1-2-8-3-5-9(6-4-8)10-7-14-11(12)13-10/h3-7H,2H2,1H3 |
Clé InChI |
ICGKCKOOMPIEIR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C2=CSC(=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N,1-Tris(trimethylsilyl)-5-[(trimethylsilyl)oxy]-1H-indole-3-ethanamine](/img/structure/B13796208.png)
![1-[2-(2-Thienyl)ethyl]-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13796209.png)

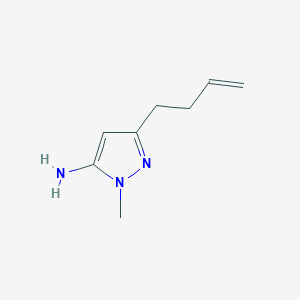

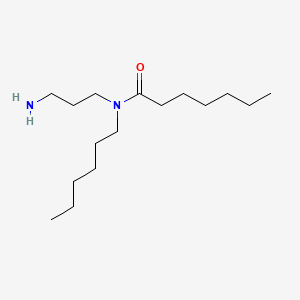
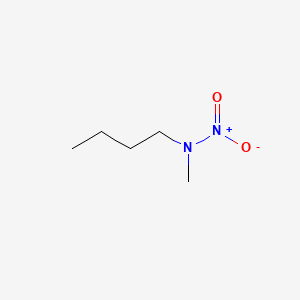
![Butanoic acid, heptafluoro-, 4-[2-[(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)amino]ethyl]phenyl ester](/img/structure/B13796240.png)
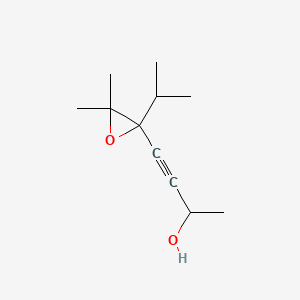
![1-Naphthalenesulfonic acid, 7-[(4-aminobenzoyl)amino]-3-hydroxy-](/img/structure/B13796252.png)

![N'-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide](/img/structure/B13796267.png)
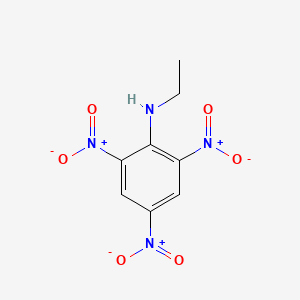
![Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]silane](/img/structure/B13796274.png)
